4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the 1,4-benzoxazepine-3,5(2H,4H)-dione class, characterized by a fused benzoxazepine core with a ketone-functionalized ethyl side chain at position 3. The 3-chloro-4-methoxyphenyl substituent distinguishes it from analogs, likely influencing electronic properties, lipophilicity, and target binding.
Properties
Molecular Formula |
C18H14ClNO5 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C18H14ClNO5/c1-24-16-7-6-11(8-13(16)19)14(21)9-20-17(22)10-25-15-5-3-2-4-12(15)18(20)23/h2-8H,9-10H2,1H3 |
InChI Key |
QANZMDWKMHFKKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloro-4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-[2-(3-hydroxy-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione.
Reduction: Formation of 4-[2-(3-chloro-4-methoxyphenyl)-2-hydroxyethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with signaling pathways, affecting cellular processes such as inflammation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following analogs are highlighted based on substituent variations (Table 1):
Table 1: Structural Comparison of 1,4-Benzoxazepine-3,5(2H,4H)-dione Derivatives
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The ethyl group at R2 in ’s compound increases logP compared to the target compound, which may affect blood-brain barrier penetration .
- Aromatic Systems : The benzodioxin ring in ’s analog introduces a fused oxygen-rich system, possibly improving solubility and target engagement compared to the chloro-methoxyphenyl group .
Biological Activity
The compound 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a benzoxazepine derivative that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a benzoxazepine core with specific substituents that may influence its biological activity. The presence of the 3-chloro-4-methoxyphenyl group is particularly noteworthy due to its potential interactions with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to 4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that related compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others, indicating potential for anticancer applications .
- Neuropharmacological Effects : Compounds in this class may interact with neurotransmitter systems, potentially offering anxiolytic or antidepressant effects based on their structural properties .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzoxazepine derivatives:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several benzoxazepine derivatives against MCF-7 cells. The results indicated that certain modifications in the chemical structure significantly enhanced cytotoxicity, suggesting that the 3-chloro-4-methoxyphenyl group may play a crucial role in modulating this activity .
Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, derivatives were tested against COX-2 and LOX enzymes. The findings revealed moderate inhibition levels, with some compounds exhibiting IC50 values in the micromolar range, indicating their potential as anti-inflammatory agents .
Data Summary Table
| Biological Activity | IC50 Values (μM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| COX-2 Inhibition | 10.4 - 24.3 | MCF-7 | Enzyme Inhibition |
| Cytotoxicity | Varies (specific values not provided) | MCF-7 | Induction of Apoptosis |
| Neuropharmacological Effects | Not quantified | Various | Interaction with Neurotransmitters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
